(Butan-2-yl)(3-phenylpropyl)amine
Overview
Description
. It is an organic compound that belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (Butan-2-yl)(3-phenylpropyl)amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable halide with an amine. For example, the reaction of 3-phenylpropyl bromide with butan-2-amine under basic conditions can yield the desired product . The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and concentration of reactants. Additionally, purification techniques like distillation or recrystallization may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(3-phenylpropyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
(Butan-2-yl)(3-phenylpropyl)amine has diverse applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a ligand or substrate in biochemical assays and studies.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceutical compounds.
Industry: It can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Butan-2-yl)(3-phenylpropyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropylamine: A structurally similar compound with a phenyl group attached to a propylamine chain.
Butan-2-amine: Another related compound with a butylamine structure.
Uniqueness
(Butan-2-yl)(3-phenylpropyl)amine is unique due to its specific combination of a butyl group and a phenylpropyl group attached to the nitrogen atom. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
IUPAC Name |
N-(3-phenylpropyl)butan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13/h4-6,8-9,12,14H,3,7,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMRYTQMJANQIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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